5,6-dichloro-3-imino-2H-isoindol-1-one
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Overview
Description
5,6-Dichloro-3-imino-2H-isoindol-1-one is a heterocyclic compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol . This compound is characterized by the presence of two chlorine atoms and an imino group attached to an isoindoline ring, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-3-imino-2H-isoindol-1-one typically involves the reaction of 5,6-dichloro-1H-isoindole-1,3(2H)-dione with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-imino-2H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the imino group .
Scientific Research Applications
5,6-Dichloro-3-imino-2H-isoindol-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dichloro-3-imino-2H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one: Similar structure but lacks the imino group.
5,6-Dichloro-1H-isoindole-1,3(2H)-dione: Precursor in the synthesis of 5,6-dichloro-3-imino-2H-isoindol-1-one.
Uniqueness
This compound is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4Cl2N2O |
---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
5,6-dichloro-3-iminoisoindol-1-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13) |
InChI Key |
NOFJASWEFDKODU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=N |
Origin of Product |
United States |
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